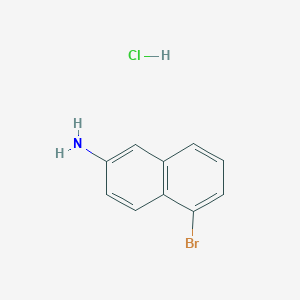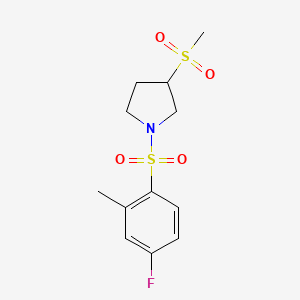![molecular formula C20H21N3O B2878220 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole CAS No. 605627-89-2](/img/structure/B2878220.png)
2-[1-(3-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are found in several molecules with a wide range of biological activities representing several important classes in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves several steps. For example, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative in high yield .Molecular Structure Analysis
The structure of synthesized compounds is usually established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives can include nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various analytical techniques, including IR, 1HNMR, 13CNMR, and mass spectra .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone, along with related derivatives, has been evaluated for antiproliferative activity. In a study by Prasad et al. (2018), a similar compound was synthesized and its structure characterized using various spectroscopic techniques. The study highlights the potential of such compounds in inhibiting cell proliferation, a key feature in the treatment of cancer and other diseases characterized by uncontrolled cell growth (Prasad et al., 2018).
Antimicrobial Activity
Compounds with a similar structure have also shown antimicrobial activity. Patel et al. (2011) synthesized a range of pyridine derivatives and evaluated their antimicrobial activity. This study provides insights into the potential use of these compounds in combating various bacterial and fungal infections (Patel et al., 2011).
Tubulin Polymerization Inhibition
Research by Mullagiri et al. (2018) on conjugates similar to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone demonstrated significant activity against human cancer cell lines. These compounds were found to inhibit tubulin polymerization, a crucial process in cell division, making them potentially useful in cancer therapy (Mullagiri et al., 2018).
Corrosion Inhibition
Yadav et al. (2016) studied benzimidazole derivatives for their inhibitory action on steel corrosion in hydrochloric acid. This research suggests potential applications in materials science, particularly in protecting metals from corrosive environments (Yadav et al., 2016).
Antioxidant and Antiglycation Activities
Taha et al. (2015) synthesized a series of imidazo[4,5-b]pyridine benzohydrazones and evaluated them for antiglycation and antioxidant activities. This research highlights the potential of these compounds in managing oxidative stress and preventing protein glycation, which are crucial in various diseases including diabetes and age-related conditions (Taha et al., 2015).
Antiviral Activity
Galal et al. (2010) researched benzofuran-transition metal complexes related to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone, which exhibited significant HIV inhibitory activity. This study suggests the potential of these compounds in developing new antiviral drugs (Galal et al., 2010).
Wirkmechanismus
The mechanism of action of benzimidazole derivatives can vary widely depending on the specific compound and its biological activity. Some benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-5-4-6-16(13-14)20(24)23-11-9-15(10-12-23)19-21-17-7-2-3-8-18(17)22-19/h2-8,13,15H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQERJHCGJVKPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2878139.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)

![methyl 2-[(2Z)-2-({4-[butyl(methyl)sulfamoyl]benzoyl}imino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2878151.png)

![11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2878155.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)


